4-Pyridin-4-YL-butyric acid hydrochloride

Description

BenchChem offers high-quality 4-Pyridin-4-YL-butyric acid hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Pyridin-4-YL-butyric acid hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-pyridin-4-ylbutanoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO2.ClH/c11-9(12)3-1-2-8-4-6-10-7-5-8;/h4-7H,1-3H2,(H,11,12);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYCQBYSNONAYRO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=C1CCCC(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30673802 | |

| Record name | 4-(Pyridin-4-yl)butanoic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30673802 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71879-56-6 | |

| Record name | 4-Pyridinebutanoic acid, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=71879-56-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(Pyridin-4-yl)butanoic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30673802 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 4-Pyridin-4-YL-butyric Acid Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: 4-Pyridin-4-YL-butyric acid hydrochloride, a pyridine derivative of butyric acid, is a compound of increasing interest within the realms of pharmaceutical research and development. Its structural motif, combining a hydrophilic pyridinium core with a more lipophilic butyric acid chain, bestows upon it a unique set of physicochemical properties that are critical to its behavior in biological systems. Understanding these properties is paramount for formulation development, analytical method design, and predicting its pharmacokinetic and pharmacodynamic profiles. This guide provides a comprehensive overview of the core physicochemical characteristics of 4-Pyridin-4-YL-butyric acid hydrochloride, supported by experimental protocols and field-proven insights to empower researchers in their scientific endeavors.

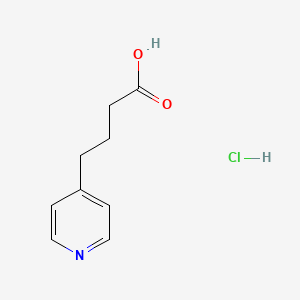

Chemical Identity and Structure

4-Pyridin-4-YL-butyric acid hydrochloride is the hydrochloride salt of 4-Pyridin-4-YL-butyric acid. The formation of the hydrochloride salt significantly influences its properties, particularly its solubility and stability, by protonating the basic nitrogen atom of the pyridine ring.

Molecular Structure:

Caption: Chemical structure of 4-Pyridin-4-YL-butyric acid hydrochloride.

Table 1: Chemical and Physical Properties

| Property | Value | Source |

| Molecular Formula | C₉H₁₂ClNO₂ | [1] |

| Molecular Weight | 201.65 g/mol | Calculated |

| Appearance | Solid (predicted) | General knowledge |

| pKa (of free acid) | 4.60 ± 0.10 (Predicted) | [2] |

Synthesis and Purification

The synthesis of 4-Pyridin-4-YL-butyric acid hydrochloride is documented in the patent literature, providing a foundational methodology for its preparation. The process involves the catalytic hydrogenation of a pyridine-alkanoic acid hydrochloride.[3][4]

Experimental Protocol: Synthesis via Catalytic Hydrogenation

This protocol is adapted from established methods for the hydrogenation of pyridine derivatives.

-

Reaction Setup: In a high-pressure hydrogenation vessel, dissolve γ-(4-pyridyl)butyric acid in a suitable solvent such as water.[3]

-

Catalyst Addition: Add a catalytic amount of a noble metal catalyst, such as Rhodium on Carbon (Rh/C) or Platinum Oxide (PtO₂).[3][4] The choice of catalyst is critical as it influences the reaction rate and selectivity. Rhodium-based catalysts are often preferred for their efficiency in hydrogenating aromatic heterocyclic rings.

-

Acidification: Introduce hydrochloric acid to the reaction mixture. The acid serves to protonate the pyridine ring, which can facilitate the hydrogenation process and directly yields the hydrochloride salt of the product.

-

Hydrogenation: Pressurize the vessel with hydrogen gas to the desired pressure and heat the reaction mixture to the appropriate temperature (e.g., 60°C).[3] The progress of the reaction should be monitored by techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the point of complete conversion.

-

Work-up and Isolation: Upon completion, cool the reaction mixture, filter off the catalyst, and remove the solvent under reduced pressure. The resulting solid is 4-Pyridin-4-YL-butyric acid hydrochloride.

-

Purification: Recrystallization from a suitable solvent system (e.g., ethanol/ether) can be employed to obtain the product in high purity. The purity should be assessed by HPLC and confirmed by spectroscopic methods.

Caption: Workflow for the synthesis of 4-Pyridin-4-YL-butyric acid hydrochloride.

Spectroscopic Characterization

Spectroscopic analysis is essential for the structural confirmation and purity assessment of 4-Pyridin-4-YL-butyric acid hydrochloride.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the pyridinium ring protons, which will be shifted downfield compared to the free base due to the deshielding effect of the positive charge on the nitrogen atom. The protons of the butyric acid chain will appear as multiplets in the aliphatic region. The acidic proton of the carboxylic acid may be observable as a broad singlet, depending on the solvent and concentration.

-

¹³C NMR: The carbon NMR spectrum will similarly show downfield shifts for the pyridinium ring carbons. The carbonyl carbon of the carboxylic acid will appear at the most downfield chemical shift in the aliphatic region.

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum will provide information about the functional groups present in the molecule. Key expected absorptions include:

-

A broad O-H stretching band for the carboxylic acid group.

-

C=O stretching vibration for the carbonyl group.

-

C=C and C=N stretching vibrations characteristic of the pyridinium ring.

-

N-H stretching and bending vibrations from the protonated pyridine nitrogen.

Physicochemical Properties and Their Significance

Solubility

The hydrochloride salt form of 4-Pyridin-4-YL-butyric acid is anticipated to have significantly higher aqueous solubility compared to its free base form. This is a critical property for drug development, as adequate solubility is often a prerequisite for good oral bioavailability.

Experimental Protocol: Determination of Aqueous Solubility

-

Preparation of Saturated Solution: Add an excess amount of 4-Pyridin-4-YL-butyric acid hydrochloride to a known volume of deionized water in a sealed container.

-

Equilibration: Agitate the suspension at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. The use of a shaker bath is recommended for consistent agitation.

-

Sample Collection and Preparation: Withdraw an aliquot of the supernatant and filter it through a 0.45 µm syringe filter to remove any undissolved solid.

-

Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method, such as HPLC-UV.

-

Calculation: The solubility is expressed as the concentration of the compound in the saturated solution (e.g., in mg/mL or mol/L).

Dissociation Constant (pKa)

The pKa value is a measure of the acidity of a compound. For 4-Pyridin-4-YL-butyric acid hydrochloride, there are two ionizable groups: the carboxylic acid and the pyridinium proton. The pKa of the carboxylic acid group will be in the acidic range, while the pKa of the pyridinium proton will be in the weakly acidic range. A predicted pKa of the free acid is 4.60.[2] These values are crucial for predicting the ionization state of the molecule at different physiological pH values, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) properties.

Experimental Protocol: pKa Determination by Potentiometric Titration

-

Sample Preparation: Accurately weigh and dissolve a known amount of 4-Pyridin-4-YL-butyric acid hydrochloride in a known volume of deionized water.

-

Titration Setup: Use a calibrated pH meter and a burette filled with a standardized solution of a strong base (e.g., 0.1 M NaOH).

-

Titration: Gradually add the titrant to the sample solution while continuously monitoring the pH. Record the pH value after each addition of the titrant.

-

Data Analysis: Plot the pH of the solution as a function of the volume of titrant added. The pKa value corresponds to the pH at the half-equivalence point. For a molecule with two pKa values, two inflection points will be observed in the titration curve.

Analytical Methodologies

A robust and validated analytical method is essential for the quantification and purity assessment of 4-Pyridin-4-YL-butyric acid hydrochloride in various matrices, including bulk drug substance, formulated products, and biological samples.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC (RP-HPLC) with UV detection is a suitable technique for the analysis of this compound.

Proposed HPLC Method Parameters:

-

Column: A C18 stationary phase is a good starting point, providing retention for the moderately polar compound.

-

Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic modifier (e.g., acetonitrile or methanol) is typically used. The pH of the aqueous buffer should be controlled to ensure consistent ionization of the analyte and good peak shape. For this compound, a slightly acidic mobile phase would be appropriate.

-

Detection: UV detection at a wavelength corresponding to the absorbance maximum of the pyridine ring (typically around 254-260 nm) should provide good sensitivity.

-

Method Validation: The developed method must be validated according to ICH guidelines to ensure its accuracy, precision, linearity, specificity, and robustness.[5]

Stability Profile

Understanding the stability of 4-Pyridin-4-YL-butyric acid hydrochloride under various stress conditions is crucial for determining its shelf-life and appropriate storage conditions.

Forced Degradation Studies:

Forced degradation studies are performed to identify potential degradation products and establish the degradation pathways of the drug substance.[6][7][8] These studies typically involve exposing the compound to harsh conditions, including:

-

Acidic and Basic Hydrolysis: Treatment with strong acids (e.g., HCl) and bases (e.g., NaOH) at elevated temperatures.

-

Oxidation: Exposure to an oxidizing agent such as hydrogen peroxide.

-

Thermal Stress: Heating the solid drug substance at elevated temperatures.

-

Photostability: Exposing the drug substance to light of controlled wavelength and intensity.

The degradation products are then identified and quantified using a stability-indicating HPLC method.

Conclusion

The physicochemical properties of 4-Pyridin-4-YL-butyric acid hydrochloride are integral to its successful development as a potential therapeutic agent. This in-depth guide has provided a comprehensive overview of its key characteristics, from its chemical identity and synthesis to its analytical determination and stability profile. The experimental protocols and scientific insights presented herein are intended to serve as a valuable resource for researchers and scientists, enabling them to navigate the challenges of drug development with a solid foundation of knowledge. Further investigation into the solid-state properties, such as hygroscopicity and polymorphism, is recommended for a complete understanding of this promising molecule.

References

(A comprehensive list of all cited sources with clickable URLs will be provided at the end of the document.)

Sources

- 1. benchchem.com [benchchem.com]

- 2. Page loading... [wap.guidechem.com]

- 3. Showing Compound 4-Hydroxy-4-(3-pyridyl)-butanoic acid (FDB022433) - FooDB [foodb.ca]

- 4. researchgate.net [researchgate.net]

- 5. aurigeneservices.com [aurigeneservices.com]

- 6. onyxipca.com [onyxipca.com]

- 7. medcraveonline.com [medcraveonline.com]

- 8. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

The Dual-Faceted Mechanism of Action of 4-Pyridin-4-YL-butyric Acid Hydrochloride: An In-depth Technical Guide

Abstract

This technical guide provides a comprehensive analysis of the putative mechanism of action of 4-Pyridin-4-YL-butyric acid hydrochloride. In the absence of direct, extensive research on this specific molecule, this guide synthesizes information from its close structural analog, 4-phenylbutyric acid (4-PBA), and the broader class of butyric acid derivatives. The core of this analysis rests on a dual-faceted mechanism: its function as a chemical chaperone mitigating endoplasmic reticulum (ER) stress and its role as a histone deacetylase (HDAC) inhibitor influencing epigenetic regulation. This document is intended for researchers, scientists, and drug development professionals, offering a foundational understanding of the compound's potential therapeutic pathways and providing detailed experimental protocols to investigate its activity.

Introduction: A Tale of Two Moieties

4-Pyridin-4-YL-butyric acid hydrochloride is a small molecule characterized by two key structural features: a butyric acid tail and a pyridine ring. This structure is highly analogous to the well-studied compound, 4-phenylbutyric acid (4-PBA), where a phenyl group replaces the pyridine ring. The butyric acid moiety is a known pharmacophore responsible for the inhibition of histone deacetylases (HDACs), a class of enzymes crucial for epigenetic regulation.[1][2] The pyridine ring, a common scaffold in pharmaceuticals, is known to modulate physicochemical properties such as solubility and hydrogen bonding capacity, which can influence a compound's biological activity and pharmacokinetics.[3][4]

Given the limited direct research on 4-Pyridin-4-YL-butyric acid hydrochloride, this guide will extrapolate its mechanism of action from the robust body of evidence available for 4-PBA. It is critical for researchers to validate these hypothesized mechanisms for the pyridine-containing compound specifically.

The Chemical Chaperone: Restoring Proteostasis

One of the primary mechanisms of action attributed to 4-PBA, and by extension, likely to 4-Pyridin-4-YL-butyric acid hydrochloride, is its role as a chemical chaperone that alleviates endoplasmic reticulum (ER) stress.[5][6]

The Unfolded Protein Response and ER Stress

The ER is a critical organelle for the proper folding and modification of secretory and transmembrane proteins. A variety of physiological and pathological conditions can disrupt the ER's folding capacity, leading to an accumulation of misfolded proteins—a state known as ER stress. To cope with this, cells activate a signaling network called the Unfolded Protein Response (UPR).[6] However, prolonged or overwhelming ER stress can shift the UPR from a pro-survival to a pro-apoptotic pathway, contributing to the pathology of numerous diseases.

Mechanism of Chaperone Activity

4-PBA is thought to function as a chemical chaperone by interacting with the exposed hydrophobic regions of misfolded proteins.[3][5] This interaction is believed to prevent the aggregation of these proteins, thereby facilitating their correct folding and reducing the load on the ER.[5][6] This, in turn, attenuates the UPR and mitigates ER stress-induced apoptosis.

Diagram 1: The Chemical Chaperone Mechanism of Action

Caption: Proposed chaperone activity reducing ER stress.

The Epigenetic Modulator: HDAC Inhibition

The butyric acid moiety of 4-Pyridin-4-YL-butyric acid hydrochloride is the key to its second major mechanism of action: the inhibition of histone deacetylases (HDACs).[1][7]

Histone Acetylation and Gene Expression

In the cell nucleus, DNA is tightly wound around proteins called histones. The acetylation of lysine residues on these histones, a process regulated by histone acetyltransferases (HATs) and HDACs, plays a crucial role in controlling gene expression. Acetylation neutralizes the positive charge of lysine, relaxing the chromatin structure and making DNA more accessible to transcription factors, generally leading to gene activation. Conversely, HDACs remove acetyl groups, leading to chromatin condensation and gene repression.

Mechanism of HDAC Inhibition

Butyrate and its derivatives are known to inhibit Class I and IIa HDACs.[8] The proposed mechanism involves the butyrate carboxyl group coordinating with the zinc ion in the active site of the HDAC enzyme, thereby blocking its catalytic activity. This inhibition leads to an accumulation of acetylated histones (hyperacetylation), which in turn alters the expression of a subset of genes (estimated to be around 2% of all genes).[1] Genes regulated by this mechanism are often involved in cell cycle control, differentiation, and apoptosis.[1][9] For example, the hyperacetylation of histones associated with the promoter of the p21 gene can lead to its increased expression, resulting in cell cycle arrest.[1]

Diagram 2: The HDAC Inhibition Signaling Pathway

Caption: HDAC inhibition leading to altered gene expression.

Experimental Protocols for Mechanistic Validation

To validate the hypothesized mechanisms of action for 4-Pyridin-4-YL-butyric acid hydrochloride, the following experimental workflows are recommended.

Assessing Chemical Chaperone Activity

Objective: To determine if the compound alleviates ER stress in a cellular model.

Methodology: Western Blot for ER Stress Markers

-

Cell Culture and Treatment: Culture a relevant cell line (e.g., HEK293, HepG2) to 70-80% confluency. Induce ER stress using a known agent such as tunicamycin (an inhibitor of N-linked glycosylation) or thapsigargin (a SERCA pump inhibitor). Treat cells with varying concentrations of 4-Pyridin-4-YL-butyric acid hydrochloride for 24 hours.

-

Protein Extraction: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors. Quantify protein concentration using a BCA assay.

-

Western Blotting:

-

Separate 20-30 µg of protein per lane on an SDS-PAGE gel.

-

Transfer proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate with primary antibodies against ER stress markers (e.g., GRP78/BiP, CHOP, and phosphorylated PERK) overnight at 4°C.

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate.

-

-

Analysis: Quantify band intensities and normalize to a loading control (e.g., GAPDH or β-actin). A reduction in the expression of ER stress markers in the presence of the compound would support a chemical chaperone effect.

Evaluating HDAC Inhibition

Objective: To measure the compound's ability to inhibit HDAC activity and induce histone hyperacetylation.

Methodology: In Vitro HDAC Activity Assay and Western Blot for Acetylated Histones

Part A: In Vitro HDAC Activity Assay

-

Assay Principle: Utilize a commercially available fluorometric HDAC activity assay kit. These assays typically use a substrate that becomes fluorescent upon deacetylation by HDACs.

-

Procedure:

-

In a 96-well plate, add HeLa nuclear extract (as a source of HDACs) or a purified HDAC enzyme.

-

Add varying concentrations of 4-Pyridin-4-YL-butyric acid hydrochloride. Include a known HDAC inhibitor (e.g., Trichostatin A) as a positive control.

-

Add the fluorogenic substrate and incubate according to the manufacturer's instructions.

-

Add the developer solution to stop the reaction and generate the fluorescent signal.

-

Measure fluorescence using a plate reader.

-

-

Analysis: Calculate the IC50 value of the compound for HDAC inhibition.

Part B: Western Blot for Histone Acetylation

-

Cell Culture and Treatment: Treat a relevant cell line with varying concentrations of 4-Pyridin-4-YL-butyric acid hydrochloride for 6-24 hours.

-

Histone Extraction: Isolate histones from the cell nuclei using an acid extraction protocol.

-

Western Blotting:

-

Separate extracted histones on an SDS-PAGE gel.

-

Transfer to a PVDF membrane.

-

Probe with primary antibodies specific for acetylated histone H3 (Ac-H3) and acetylated histone H4 (Ac-H4).

-

Use an antibody against total histone H3 as a loading control.

-

Proceed with secondary antibody incubation and detection as described in section 4.1.

-

-

Analysis: An increase in the levels of acetylated histones in a dose-dependent manner would confirm HDAC inhibition in a cellular context.

Quantitative Data Summary

While specific quantitative data for 4-Pyridin-4-YL-butyric acid hydrochloride is not yet available in the public domain, the following table provides representative data for its analog, 4-PBA, to serve as a benchmark for future studies.

| Parameter | Value | Assay System | Reference |

| HDAC Inhibition (IC50) | ~0.5 - 1 mM | In vitro (HeLa nuclear extract) | [8] |

| ER Stress Reduction | 5 - 10 mM | In vitro (cardiomyocytes) | [10] |

| Glucose Lowering | 1 g/kg/day | In vivo (ob/ob mice) | [11] |

Conclusion and Future Directions

The mechanism of action of 4-Pyridin-4-YL-butyric acid hydrochloride is plausibly a combination of chemical chaperone activity, leading to the amelioration of ER stress, and the inhibition of histone deacetylases, resulting in epigenetic modulation of gene expression. These dual mechanisms, inferred from its close structural analog 4-PBA, position it as a compound of interest for a wide range of therapeutic areas, including metabolic diseases, neurodegenerative disorders, and oncology.

Future research should focus on directly validating these mechanisms for 4-Pyridin-4-YL-butyric acid hydrochloride. Key areas of investigation include:

-

Comparative Studies: Directly comparing the potency and efficacy of 4-Pyridin-4-YL-butyric acid hydrochloride and 4-PBA in both ER stress and HDAC inhibition assays.

-

Pharmacokinetic Profiling: Evaluating the absorption, distribution, metabolism, and excretion (ADME) properties to understand how the pyridine ring influences its bioavailability and tissue distribution.

-

Target Selectivity: Determining the selectivity of the compound for different HDAC isoforms.

-

In Vivo Efficacy: Assessing the therapeutic potential in relevant animal models of disease.

By systematically addressing these questions, the scientific community can fully elucidate the therapeutic potential of this promising compound.

References

-

ResearchGate. What is the mechanism of action of 4-PBA as a chemical chaperone? [Internet]. Available from: [Link]

- Ali, I., et al. Pyridine Compounds with Antimicrobial and Antiviral Activities. Molecules. 2021.

-

Frontiers in Cell and Developmental Biology. Suppression of Endoplasmic Reticulum Stress by 4-PBA Protects Against Hyperoxia-Induced Acute Lung Injury via Up-Regulating Claudin-4 Expression. [Internet]. 2021. Available from: [Link]

-

ResearchGate. Effects of 4-phenylbutyric acid (4-PBA) on endoplasmic reticulum... [Internet]. Available from: [Link]

-

PubMed. The therapeutic effects of 4-phenylbutyric acid in maintaining proteostasis. [Internet]. 2015. Available from: [Link]

-

PubMed. Butyric Acid Prodrugs Are Histone Deacetylase Inhibitors That Show Antineoplastic Activity and Radiosensitizing Capacity in the Treatment of Malignant Gliomas. [Internet]. 2005. Available from: [Link]

-

PubMed. Inhibition of histone deacetylase activity by butyrate. [Internet]. 2003. Available from: [Link]

-

PubMed. Butyric Acid Prodrugs Are Histone Deacetylase Inhibitors That Show Antineoplastic Activity and Radiosensitizing Capacity in the Treatment of Malignant Gliomas. [Internet]. 2005. Available from: [Link]

-

ResearchGate. The histone deacetylase inhibitor butyric acid lowers buffer pH and inhibits chromatin immunoprecipitation. [Internet]. Available from: [Link]

-

LookChem. Cas 4192-31-8,4-(PYRID-3-YL)-4-OXO-BUTYRIC ACID HYDROCHLORIDE. [Internet]. Available from: [Link]

-

MySkinRecipes. 4-Pyridin-4-yl-butyric acid. [Internet]. Available from: [Link]

-

PubMed Central. Chemical Chaperone 4-Phenylbutyric Acid Reduces Cardiac Ischemia/Reperfusion Injury by Alleviating Endoplasmic Reticulum Stress and Oxidative Stress. [Internet]. 2017. Available from: [Link]

-

PubMed Central. Butyrate Histone Deacetylase Inhibitors. [Internet]. 2010. Available from: [Link]

-

PLOS One. Human gut bacteria as potent class I histone deacetylase inhibitors in vitro through production of butyric acid and valeric acid. [Internet]. 2018. Available from: [Link]

-

PubMed. Butyric acid sensitizes Vero cells to ricin-induced apoptosis via accelerated activation of multiple signal transduction pathways. [Internet]. 2004. Available from: [Link]

-

Wiley Online Library. 4-Phenyl butyric acid does not generally reduce glucose levels in rodent models of diabetes. [Internet]. 2008. Available from: [Link]

Sources

- 1. The Use of 4-(3,4-Dichlorophenyl)-4-Oxo-2-(4-Antipyrinyl)-Butanoic Acid in the Preparation of Some New Heterocyclic Compounds With Expected Biological Activity [mdpi.com]

- 2. The chemical chaperone 4-phenylbutyric acid rescues molecular cell defects of COL3A1 mutations that cause vascular Ehlers Danlos Syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. labsolu.ca [labsolu.ca]

- 6. Chemical chaperone 4-phenyl butyric acid (4-PBA) reduces hepatocellular lipid accumulation and lipotoxicity through induction of autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Butyric acid and prospects for creation of new medicines based on its derivatives: a literature review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Whole-body pharmacokinetics of HDAC inhibitor drugs, butyric acid, valproic acid and 4-phenylbutyric acid measured with carbon-11 labeled analogs by PET - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Inhibition of histone deacetylase activity by butyrate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Chemical Chaperone 4-Phenylbutyric Acid Reduces Cardiac Ischemia/Reperfusion Injury by Alleviating Endoplasmic Reticulum Stress and Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 11. 4-Phenyl butyric acid does not generally reduce glucose levels in rodent models of diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling the Biological Potential of 4-Pyridin-4-YL-butyric Acid Hydrochloride: A Technical Guide for Researchers

Foreword: From a Synthetic Intermediate to a Molecule of Interest

To the dedicated researchers, scientists, and drug development professionals, this document serves as an in-depth technical guide into the biological landscape of 4-Pyridin-4-YL-butyric acid hydrochloride. While primarily recognized as a crucial intermediate in the synthesis of the antiplatelet agent Tirofiban Hydrochloride, the inherent structural motifs of this compound—a pyridine ring and a butyric acid side chain—suggest a broader, yet largely unexplored, pharmacological potential.[1] This guide aims to bridge the existing knowledge gap by providing a comprehensive analysis of its established applications, a predictive exploration of its potential biological activities based on structure-activity relationships, and a practical framework of experimental protocols for its comprehensive evaluation.

Our approach is rooted in scientific integrity and a forward-looking perspective. We will delve into the known, infer the probable, and equip you with the methodologies to uncover the definitive. This guide is structured to empower your research endeavors, transforming a seemingly simple building block into a potential lead compound for novel therapeutic interventions.

I. The Established Role: A Cornerstone in Antithrombotic Therapy

The most well-documented application of 4-Pyridin-4-YL-butyric acid hydrochloride is its function as a key precursor in the industrial synthesis of Tirofiban.[1] Tirofiban is a non-peptide antagonist of the glycoprotein IIb/IIIa receptor, a critical component in the final common pathway of platelet aggregation. Its clinical utility in the management of acute coronary syndromes underscores the importance of a reliable supply of high-purity 4-Pyridin-4-YL-butyric acid hydrochloride.[1]

The synthesis of Tirofiban from this intermediate highlights the chemical reactivity of the molecule, particularly at the carboxylic acid and pyridine nitrogen functionalities. This established synthetic pathway provides a foundational understanding of its chemical behavior, which is invaluable when designing further chemical biology and medicinal chemistry studies.

II. Predictive Pharmacology: Unlocking Potential Therapeutic Avenues

The true intrigue of 4-Pyridin-4-YL-butyric acid hydrochloride lies in its potential biological activities, which can be inferred from its structural similarity to well-characterized pharmacophores. This section will explore these potential activities, providing a scientifically grounded rationale for further investigation.

A. Central Nervous System (CNS) Activity: A GABA Analogue Hypothesis

The structure of 4-Pyridin-4-YL-butyric acid, with its four-carbon spacer between a nitrogen-containing ring and a carboxylic acid group, bears a striking resemblance to γ-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the mammalian central nervous system. This structural analogy forms the basis of the hypothesis that it may function as a GABA analogue, potentially exerting anticonvulsant, anxiolytic, or sedative effects.

GABA analogues are a class of drugs that modulate the GABAergic system, often by interacting with GABA receptors, transporters, or metabolic enzymes. While direct interaction with GABA receptors is a possibility, it is also plausible that 4-Pyridin-4-YL-butyric acid hydrochloride could influence GABA levels by inhibiting GABA transaminase or affecting other related pathways.

Furthermore, some vendor information suggests its utility in developing nicotinic acetylcholine receptor (nAChR) modulators.[2] Pyridine alkaloids are known to have activity in the central nervous system, and many interact with nAChRs.[3][4] This presents an alternative or complementary avenue for its potential neurological activity.

Experimental Workflow for Investigating CNS Activity

To validate the hypothesized CNS activity, a tiered experimental approach is recommended. The following workflow outlines a logical progression from in vitro screening to in vivo functional assessment.

Caption: Tiered workflow for CNS activity evaluation.

B. Histone Deacetylase (HDAC) Inhibition: The Butyric Acid Moiety

Butyric acid and its derivatives are well-established inhibitors of histone deacetylases (HDACs).[5][6] HDACs are a class of enzymes that play a crucial role in epigenetic regulation by removing acetyl groups from histones, leading to chromatin condensation and transcriptional repression. HDAC inhibitors have emerged as a promising class of anticancer agents.[5]

The presence of the butyric acid side chain in 4-Pyridin-4-YL-butyric acid hydrochloride suggests that it may possess HDAC inhibitory activity. While the pyridine ring would represent a significant structural deviation from simple aliphatic HDAC inhibitors, it could influence the binding affinity and selectivity for different HDAC isoforms.

Signaling Pathway of HDAC Inhibition

The canonical pathway of HDAC inhibition involves the hyperacetylation of histones, leading to a more open chromatin structure and the transcription of tumor suppressor genes.

Caption: Hypothesized HDAC inhibition pathway.

C. Anti-inflammatory Potential: Insights from Pyridine Derivatives

Several studies have reported the anti-inflammatory properties of various pyridine derivatives.[7] For instance, certain 4-pyridone derivatives have shown activity in carrageenan-induced pedal edema assays in rats.[7] While the exact mechanism can vary, it often involves the modulation of inflammatory pathways, such as the inhibition of cyclooxygenase (COX) enzymes or the suppression of pro-inflammatory cytokine production. Given that inflammation is a key component of numerous diseases, this represents a significant area for potential therapeutic application.

III. A Practical Guide to Biological Characterization: Experimental Protocols

To systematically evaluate the biological activity of 4-Pyridin-4-YL-butyric acid hydrochloride, a series of robust and validated experimental protocols are essential. The following section provides detailed, step-by-step methodologies for key assays.

Protocol 1: In Vitro GABA Receptor Binding Assay

Objective: To determine the binding affinity of 4-Pyridin-4-YL-butyric acid hydrochloride for GABAA and GABAB receptors.

Materials:

-

Rat brain cortex membranes

-

[3H]-Muscimol (for GABAA) or [3H]-CGP54626 (for GABAB)

-

4-Pyridin-4-YL-butyric acid hydrochloride (test compound)

-

GABA (positive control)

-

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

Scintillation cocktail and vials

-

Liquid scintillation counter

Procedure:

-

Prepare serial dilutions of the test compound and GABA.

-

In a 96-well plate, add rat brain membranes, radioligand, and either buffer (for total binding), a saturating concentration of unlabeled ligand (for non-specific binding), or the test compound.

-

Incubate at 4°C for 60 minutes.

-

Terminate the assay by rapid filtration through glass fiber filters.

-

Wash the filters with ice-cold binding buffer.

-

Place the filters in scintillation vials with scintillation cocktail.

-

Quantify radioactivity using a liquid scintillation counter.

-

Calculate specific binding and determine the IC50 and Ki values for the test compound.

Protocol 2: In Vitro HDAC Inhibition Assay

Objective: To assess the inhibitory activity of 4-Pyridin-4-YL-butyric acid hydrochloride against total HDAC enzymes.

Materials:

-

HeLa nuclear extract (as a source of HDACs)

-

Fluorogenic HDAC substrate (e.g., Fluor-de-Lys®)

-

Trichostatin A (TSA) (positive control)

-

4-Pyridin-4-YL-butyric acid hydrochloride (test compound)

-

Assay buffer

-

Developer solution

-

96-well black microplate

-

Fluorescence plate reader

Procedure:

-

Prepare serial dilutions of the test compound and TSA.

-

In a 96-well plate, add HeLa nuclear extract, assay buffer, and the test compound or TSA.

-

Add the fluorogenic HDAC substrate to initiate the reaction.

-

Incubate at 37°C for 60 minutes.

-

Add the developer solution to stop the reaction and generate the fluorescent signal.

-

Incubate at room temperature for 15 minutes.

-

Measure fluorescence (e.g., Ex/Em = 360/460 nm).

-

Calculate the percentage of inhibition and determine the IC50 value.

Protocol 3: In Vitro Anti-inflammatory Assay (LPS-stimulated Macrophages)

Objective: To evaluate the effect of 4-Pyridin-4-YL-butyric acid hydrochloride on the production of pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophages.

Materials:

-

RAW 264.7 murine macrophage cell line

-

LPS (from E. coli)

-

4-Pyridin-4-YL-butyric acid hydrochloride (test compound)

-

Dexamethasone (positive control)

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

ELISA kits for TNF-α and IL-6

-

MTT or other cell viability assay kit

Procedure:

-

Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of the test compound or dexamethasone for 1 hour.

-

Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.

-

Collect the cell culture supernatant for cytokine analysis.

-

Perform ELISAs for TNF-α and IL-6 according to the manufacturer's instructions.

-

Assess cell viability using an MTT assay to rule out cytotoxicity.

-

Calculate the inhibition of cytokine production.

IV. Quantitative Data Summary

As of the date of this publication, there is a lack of publicly available quantitative data on the direct biological activity of 4-Pyridin-4-YL-butyric acid hydrochloride. The following tables are presented as templates for organizing experimental data once it is generated through the protocols outlined in this guide.

Table 1: Predicted CNS Receptor Binding Affinities (Ki, nM)

| Compound | GABAA Receptor | GABAB Receptor | nAChR (α4β2) | nAChR (α7) |

| 4-Pyridin-4-YL-butyric acid HCl | To be determined | To be determined | To be determined | To be determined |

| GABA | Reference | Reference | N/A | N/A |

| Nicotine | N/A | N/A | Reference | Reference |

Table 2: Predicted Enzyme Inhibition (IC50, µM)

| Compound | Total HDACs | GABA-T |

| 4-Pyridin-4-YL-butyric acid HCl | To be determined | To be determined |

| Trichostatin A | Reference | N/A |

| Vigabatrin | N/A | Reference |

Table 3: Predicted Anti-inflammatory Activity (IC50, µM)

| Compound | TNF-α Inhibition | IL-6 Inhibition |

| 4-Pyridin-4-YL-butyric acid HCl | To be determined | To be determined |

| Dexamethasone | Reference | Reference |

V. Conclusion and Future Directions

4-Pyridin-4-YL-butyric acid hydrochloride stands at an interesting crossroads of established utility and unexplored potential. Its role as a key intermediate in the synthesis of Tirofiban is undisputed. However, its structural characteristics strongly suggest a latent biological activity profile that warrants thorough investigation. The hypotheses presented in this guide—CNS modulation via GABAergic or nicotinic pathways, HDAC inhibition, and anti-inflammatory effects—provide a rational starting point for a comprehensive research program.

The experimental protocols and data presentation templates included herein are designed to facilitate a systematic and rigorous evaluation of this compound. It is our hope that this guide will not only inform but also inspire researchers to unlock the full therapeutic potential of 4-Pyridin-4-YL-butyric acid hydrochloride, potentially leading to the development of novel treatments for a range of human diseases. The journey from a simple intermediate to a life-changing therapeutic is a challenging but rewarding one, and the exploration of this promising molecule is a worthy endeavor.

VI. References

-

The Essential Role of 4-Pyridin-4-ylbutanoic Acid Hydrochloride in Modern Medicine. (URL: Not available)

-

4-Oxo-4-(pyridin-3-yl)butanoate - PubChem. (URL: [Link])

-

4-Oxo-4-(3-pyridyl)butyric acid | C9H9NO3 | CID 437 - PubChem. (URL: [Link])

-

4-(Pyridin-2-yl)butanoic acid | C9H11NO2 | CID 13737171 - PubChem. (URL: [Link])

-

Showing Compound 4-Hydroxy-4-(3-pyridyl)-butanoic acid (FDB022433) - FooDB. (URL: [Link])

-

4-Pyridin-4-yl-butyric acid - MySkinRecipes. (URL: [Link])

-

synthesis, analgesic and anti-inflammatory activities of novel 4-oxo-4-(4-(pyrimidin-2-yl)piperazin-1-yl) butanoic acid derivatives - ResearchGate. (URL: [Link])

-

A Versatile NHC-Parent Silyliumylidene Cation for Catalytic Chemo and Regioselective Hydroboration - AA Blocks. (URL: [Link])

-

CN102260208A - New preparation process of 4-pyridine butanol - Google Patents. (URL: )

-

Pyridine alkaloids with activity in the central nervous system - PMC. (URL: [Link])

-

WO2011007324A1 - Pyridin-4-yl derivatives - Google Patents. (URL: )

-

Preparation and antiinflammatory activity of 2- and 4-pyridones - PubMed. (URL: [Link])

-

"Synthesis and Biological Assessment of Alkyl Pyridine Antimicrobials" by Juan Canchola. (URL: [Link])

-

Histone deacetylase inhibitor - Wikipedia. (URL: [Link])

-

United States Patent (19) - Googleapis.com. (URL: [Link])

-

4-oxo-4-(pyridin-4-yl)butanoic acid hydrochloride - PubChemLite. (URL: [Link])

-

4-phenylbutyric acid promotes migration of gastric cancer cells by histone deacetylase inhibition-mediated IL-8 upregulation - PubMed. (URL: [Link])

-

Synthesis and biological evaluation of 4-purinylpyrrolidine nucleosides - PubMed - NIH. (URL: [Link])

-

GABAA receptor - Wikipedia. (URL: [Link])

-

Chemical profile and biological activities of Lysiphyllum binatum (Blanco) de Wit - PubMed. (URL: [Link])

-

4-Phenyl Butyric Acid (4-PBA) Suppresses Neutrophil Recruitment in a Murine Model of Acute Perinatal Inflammation - PubMed. (URL: [Link])

-

Butyrate Histone Deacetylase Inhibitors - PMC - NIH. (URL: [Link])

-

Pyridine alkaloids with activity in the central nervous system - PubMed. (URL: [Link])

-

Medicinal Chemical Properties of Successful Central Nervous System Drugs - PMC. (URL: [Link])

-

Structure-Based Identification of Novel Histone Deacetylase 4 (HDAC4) Inhibitors - MDPI. (URL: [Link])

-

Phenolics as GABAA Receptor Ligands: An Updated Review - MDPI. (URL: [Link])

-

Synthesis, Characterization, and Biological Evaluation of 2-(N-((2′-(2H-tetrazole-5-yl)-[1,1′-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl Butanoic Acid Derivatives - MDPI. (URL: [Link])

-

Whole-body pharmacokinetics of HDAC inhibitor drugs, butyric acid, valproic acid and 4-phenylbutyric acid measured with carbon-11 labeled analogs by PET - PubMed. (URL: [Link])

-

Probing α4βδ GABAA Receptor Heterogeneity: Differential Regional Effects of a Functionally Selective α4β1δ/α4β3δ Receptor Agonist on Tonic and Phasic Inhibition in Rat Brain - PMC - PubMed Central. (URL: [Link])

-

Design, synthesis and biological evaluation of pyridine acyl sulfonamide derivatives as novel COX-2 inhibitors - PubMed. (URL: [Link])

-

The Influence of AA29504 on GABAA Receptor Ligand Binding Properties and Its Implications on Subtype Selectivity - PMC - PubMed Central. (URL: [Link])

-

Design, synthesis, and biological evaluation of 2-substituted-pyridin-4-yl macrocyclic derivatives as new selective HPK1 inhibitors | Request PDF - ResearchGate. (URL: [Link])

-

The Complexity of the GABAA Receptor Shapes Unique Pharmacological Profiles - PubMed. (URL: [Link])

-

Anti-inflammatory and related properties of 4-(p-biphenylyl)-3-hydroxybutyric acid - NIH. (URL: [Link])

-

Effects of 4-pyridine aldoxime on nerve agent-inhibited acetylcholinesterase activity in guinea pigs - PubMed. (URL: [Link])

-

Possible psychopharmacological agents. Part 9: Synthesis and CNS activity of some new fluorine-containing 1,2,4-triazolo[4,3-b]pyridazines - PubMed. (URL: [Link])

Sources

- 1. nbinno.com [nbinno.com]

- 2. 4-Pyridin-4-yl-butyric acid [myskinrecipes.com]

- 3. Pyridine alkaloids with activity in the central nervous system - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pyridine alkaloids with activity in the central nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Histone deacetylase inhibitor - Wikipedia [en.wikipedia.org]

- 6. Butyrate Histone Deacetylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Preparation and antiinflammatory activity of 2- and 4-pyridones - PubMed [pubmed.ncbi.nlm.nih.gov]

Introduction: The Emergence of 4-Phenylbutyric Acid in Oncology

An In-Depth Technical Guide to 4-Phenylbutyric Acid (4-PBA) in Cancer Research

A Note on Chemical Nomenclature: This guide focuses on 4-Phenylbutyric acid (4-PBA), a compound extensively studied in cancer research. The user's original query mentioned "4-Pyridin-4-YL-butyric acid hydrochloride," a distinct molecule with a pyridine ring instead of a phenyl group. While structurally similar, there is limited specific research available on "4-Pyridin-4-YL-butyric acid hydrochloride" in the context of cancer. Given the extensive body of work on 4-PBA and the potential for nomenclature confusion, this guide details the significant findings related to 4-PBA's role as an anti-cancer agent.

4-Phenylbutyric acid (4-PBA) is a small aromatic fatty acid that has garnered significant attention in the field of oncology.[1] Initially approved for the treatment of urea cycle disorders, its multifaceted biological activities have paved the way for its investigation as a potential therapeutic agent against various cancers.[1][2] 4-PBA is a derivative of butyric acid, a short-chain fatty acid naturally produced by colonic bacterial fermentation.[3] While butyric acid itself has demonstrated anti-cancer properties, its clinical utility is hampered by a short half-life and unpleasant odor.[4][5] 4-PBA and its prodrugs offer more favorable pharmacokinetic profiles, making them more suitable for therapeutic development.[1]

This guide provides a comprehensive overview of 4-PBA's mechanisms of action, its application in various cancer models, and practical insights into its use in a research setting.

Core Mechanisms of Action: A Dual-Pronged Approach to Cancer Therapy

4-PBA exerts its anti-neoplastic effects primarily through two well-documented mechanisms: inhibition of histone deacetylases (HDACs) and modulation of endoplasmic reticulum (ER) stress.

Histone Deacetylase (HDAC) Inhibition

HDACs are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression by removing acetyl groups from histones, leading to a more condensed chromatin structure and transcriptional repression. In many cancers, HDACs are overexpressed, contributing to the silencing of tumor suppressor genes.

4-PBA acts as a pan-HDAC inhibitor, reversing this process and leading to histone hyperacetylation.[6] This "opening" of the chromatin structure allows for the re-expression of silenced tumor suppressor genes, which in turn can induce:

-

Cell Cycle Arrest: Halting the uncontrolled proliferation of cancer cells.[6]

-

Apoptosis (Programmed Cell Death): Eliminating malignant cells.[6][7]

-

Cell Differentiation: Forcing cancer cells to mature into a less aggressive state.[6]

Endoplasmic Reticulum (ER) Stress Modulation

The ER is a critical organelle for protein folding and modification. An accumulation of unfolded or misfolded proteins triggers the unfolded protein response (UPR), a state known as ER stress.[2] While initially a pro-survival mechanism, prolonged ER stress can lead to apoptosis. Cancer cells often exhibit high levels of ER stress due to their rapid proliferation and high protein synthesis rates.

4-PBA functions as a chemical chaperone, facilitating proper protein folding and alleviating ER stress.[2] This can have context-dependent effects on cancer cells. By mitigating ER stress, 4-PBA can reduce the expression of pro-inflammatory genes and modulate cell proliferation pathways.[8][9] In some contexts, this reduction in ER stress can sensitize cancer cells to other therapies.

Applications in Cancer Research: Preclinical Evidence

4-PBA has been investigated in a variety of cancer types, demonstrating promising anti-tumor activity in preclinical models.

| Cancer Type | Cell Lines | Key In Vitro Findings | In Vivo Model | Key In Vivo Findings | Reference |

| Gastric Cancer | MGC-803, BGC-823 | Induced epithelial-mesenchymal transition (EMT) via IL-8 upregulation. | Not Specified | Not Specified | [10][11] |

| Colon Cancer | Caco-2, SW480, SW620, HCT116 | Downregulation of pro-inflammatory and ER stress genes; reduced proliferation. | Not Specified | Not Specified | [8][9] |

| Glioblastoma | LN-229 | Dose-dependent inhibition of proliferation and increased apoptosis. | Not Specified | Insensitive in LN-18 cell line. | [6] |

| Pancreatic Cancer | T3M4 | Significant growth inhibition; increased expression of Connexin 43. | Chimeric Mouse | Reduction of xenograft tumor volume; inhibition of histone deacetylation. | [4] |

| Malignant Gliomas | U251 MG | Induced hyperacetylation, increased p21 expression, inhibited proliferation, and enhanced apoptosis. | Mouse Xenograft | Suggests in vivo efficacy; radiosensitizing capacity. | [12] |

Experimental Protocols: A Practical Guide for Researchers

The following are example protocols for evaluating the effects of 4-PBA in a cancer research setting. These should be optimized for specific cell lines and experimental goals.

In Vitro Cell Proliferation Assay (MTT Assay)

-

Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Treatment: Prepare a stock solution of 4-PBA (or its sodium salt) in sterile water or cell culture medium. Perform serial dilutions to achieve the desired final concentrations (e.g., 0.5, 1, 2, 5, 10 mM). Replace the medium in the wells with the medium containing the different concentrations of 4-PBA. Include a vehicle control (medium without 4-PBA).

-

Incubation: Incubate the cells for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO2.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

-

Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.

Western Blot for Histone Acetylation

-

Cell Lysis: Treat cells with 4-PBA at various concentrations for a specified time (e.g., 24 hours). Harvest the cells and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE: Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against acetylated histones (e.g., anti-acetyl-Histone H3, anti-acetyl-Histone H4) and a loading control (e.g., anti-β-actin or anti-total Histone H3) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Densitometry Analysis: Quantify the band intensities to determine the relative levels of histone acetylation.

Challenges and Future Directions

Despite the promising preclinical data, the clinical efficacy of 4-PBA in solid tumors has been modest.[10] This may be attributed to its short half-life and the need for continuous infusion to maintain therapeutic concentrations.[13] To overcome these limitations, research is focused on the development of more potent butyric acid prodrugs, such as pivaloyloxymethyl butyrate (AN-9), which have shown greater potency in preclinical studies.[7][14]

Future research should also explore:

-

Combination Therapies: Investigating the synergistic effects of 4-PBA or its derivatives with conventional chemotherapy, targeted therapies, and immunotherapy.

-

Biomarker Identification: Identifying predictive biomarkers to select patients who are most likely to respond to 4-PBA-based treatments.

-

Novel Delivery Systems: Developing advanced drug delivery systems to improve the bioavailability and tumor-targeting of butyric acid analogues.[1]

Conclusion

4-Phenylbutyric acid is a compelling molecule in cancer research due to its dual-action mechanism as an HDAC inhibitor and a chemical chaperone. While its journey to the clinic for cancer treatment has faced challenges, the foundational understanding of its anti-neoplastic activities continues to inspire the development of next-generation butyric acid derivatives with enhanced therapeutic potential. For researchers in drug discovery and development, 4-PBA serves as a valuable tool and a promising scaffold for the design of novel epigenetic and proteostasis-modulating cancer therapies.

References

-

4-Phenylbutyric Acid. PubChem.

-

4-Phenylbutyric acid. ChemicalBook.

-

4-phenylbutyric acid promotes migration of gastric cancer cells by histone deacetylase inhibition-mediated IL-8 upregulation. PubMed Central.

-

4-phenylbutyric acid promotes migration of gastric cancer cells by histone deacetylase inhibition-mediated IL-8 upregulation. PubMed.

-

4-Phenylbutyric Acid Reduces the Proliferation in Colon Cancer Cell Lines Through Modulating the Cell Cycle Regulatory Genes: An In Silico and In Vitro Approach. PubMed.

-

4‐Phenylbutyric Acid Reduces the Proliferation in Colon Cancer Cell Lines Through Modulating the Cell Cycle Regulatory Genes: An In Silico and In Vitro Approach. PubMed Central.

-

4-Piperidine butyric acid 97 84512-08-3. Sigma-Aldrich.

-

Phenylbutyrate—a pan-HDAC inhibitor—suppresses proliferation of glioblastoma LN-229 cell line. PubMed Central.

-

4-Pyridin-4-yl-butyric acid. Santa Cruz Biotechnology.

-

4-pyridin-4-yl-butyric acid hydrochloride. ChemicalBook.

-

Butyrate as a promising therapeutic target in cancer: From pathogenesis to clinic (Review). PubMed Central.

-

The therapeutic effects of 4-phenylbutyric acid in maintaining proteostasis. PubMed.

-

Growth inhibition of pancreatic cancer by experimental treatment with 4-phenylbutyrate is associated with increased expression of Connexin 43. PubMed.

-

Role of butyric acid and its derivatives in the treatment of colorectal cancer and hemoglobinopathies. PubMed.

-

Anticarcinogenic actions of tributyrin, a butyric acid prodrug. PubMed.

-

A phase I study of pivaloyloxymethyl butyrate, a prodrug of the differentiating agent butyric acid, in patients with advanced solid malignancies. PubMed.

-

Butyric Acid Prodrugs Are Histone Deacetylase Inhibitors That Show Antineoplastic Activity and Radiosensitizing Capacity in the Treatment of Malignant Gliomas. PubMed.

-

Role of butyric acid and its derivatives in the treatment of colorectal cancer and hemoglobinopathies. PubMed.

-

Effect of the cytostatic butyric acid pro-drug, pivaloyloxymethyl butyrate, on the tumorigenicity of cancer cells. PubMed Central.

-

4 phenylbutyric acid. Sigma-Aldrich.

-

Effect of the cytostatic butyric acid pro-drug, pivaloyloxymethyl butyrate, on the tumorigenicity of cancer cells. PubMed Central.

-

Butyric acid and pivaloyloxymethyl butyrate, AN-9, a novel butyric acid derivative, induce apoptosis in HL-60 cells. PubMed.

Sources

- 1. Frontiers | Broad-spectrum therapeutic potential of 4-phenylbutyrate in neurological and systemic diseases of viral and non-viral origin [frontiersin.org]

- 2. The therapeutic effects of 4-phenylbutyric acid in maintaining proteostasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 4-Phenylbutyric Acid | C10H12O2 | CID 4775 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Role of butyric acid and its derivatives in the treatment of colorectal cancer and hemoglobinopathies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. chemscene.com [chemscene.com]

- 7. Quantification of the Chemical Chaperone 4-Phenylbutyric Acid (4-PBA) in Cell Culture Media via LC-HRMS: Applications in Fields of Neurodegeneration and Cancer | MDPI [mdpi.com]

- 8. labsolu.ca [labsolu.ca]

- 9. researchgate.net [researchgate.net]

- 10. selleckchem.com [selleckchem.com]

- 11. 4-Phenyl butyric acid does not generally reduce glucose levels in rodent models of diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Efficacy of butyrate analogues in HT-29 cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Butyric acid prodrugs are histone deacetylase inhibitors that show antineoplastic activity and radiosensitizing capacity in the treatment of malignant gliomas - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Effect of the cytostatic butyric acid pro-drug, pivaloyloxymethyl butyrate, on the tumorigenicity of cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

Introduction: Unveiling a Versatile Chemical Tool for Proteome Interrogation

An In-Depth Technical Guide to the Proteomics Applications of 4-Pyridin-4-YL-butyric acid hydrochloride

In the landscape of chemical biology and proteomics, small molecules that can probe, modulate, or report on the state of the proteome are invaluable assets. 4-Pyridin-4-YL-butyric acid hydrochloride is one such molecule, poised for significant utility in proteomics research. With a molecular formula of C₉H₁₂ClNO₂ and a molecular weight of 201.65 g/mol , its structure features a terminal carboxylic acid and a pyridine ring—two functional groups that open a gateway to a diverse range of proteomics applications.[1]

While direct, extensive proteomics studies on 4-Pyridin-4-YL-butyric acid hydrochloride are emerging, its structural similarity to well-characterized molecules, notably the chemical chaperone 4-phenylbutyric acid (4-PBA), provides a strong rationale for its potential applications.[2][3][4] This guide will provide a comprehensive overview of three core areas where this compound can be a powerful tool for researchers, scientists, and drug development professionals. We will explore its use as a bioactive molecule to study proteome-level responses, its potential as a scaffold for chemical probe development for target identification, and its derivatization for enhanced mass spectrometry analysis.

Part 1: A Bioactive Molecule for Probing Proteome-Wide Responses

A primary application of novel small molecules is to understand their impact on the cellular proteome. By treating cells with a compound and quantifying changes in protein abundance, researchers can gain insights into its mechanism of action, identify potential off-target effects, and discover new biological pathways.

The Precedent of 4-Phenylbutyric Acid (4-PBA) in Pharmacoproteomics

4-PBA, a close structural analog of 4-Pyridin-4-YL-butyric acid, is a well-established chemical chaperone that aids in protein folding and alleviates endoplasmic reticulum (ER) stress.[5][6][7] Proteomics studies have been instrumental in elucidating its effects. For instance, in studies related to cystic fibrosis, proteomics analysis of 4-PBA-treated bronchial epithelial cells identified 85 differentially expressed proteins, including chaperones, catalytic enzymes, and proteins involved in cellular defense and trafficking.[2][8] Another study using iTRAQ-based LC-MS on human neuronal cells confirmed that 4-PBA alleviates ER stress-induced proteomic alterations, reinforcing its role as a chemical chaperone.[3][9] These studies provide a blueprint for how to investigate the bioactivity of 4-Pyridin-4-YL-butyric acid.

Proposed Workflow: Quantitative Proteomics to Assess Bioactivity

To understand the cellular impact of 4-Pyridin-4-YL-butyric acid, a quantitative proteomics approach such as Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) can be employed.[10][11][12][13] SILAC allows for the precise comparison of protein abundance between two cell populations.[10][11][13]

Caption: SILAC workflow for quantitative proteomics.

Experimental Protocol: SILAC-based Proteomic Analysis

-

Cell Culture and Labeling:

-

Culture two populations of the desired cell line. For one population, use standard "light" SILAC medium. For the other, use "heavy" SILAC medium containing stable isotope-labeled amino acids (e.g., ¹³C₆-Arginine and ¹³C₆-Lysine).[14]

-

Ensure complete incorporation of the heavy amino acids by passaging the cells for at least five doublings.[14]

-

-

Compound Treatment:

-

Treat the "heavy" labeled cells with the desired concentration of 4-Pyridin-4-YL-butyric acid hydrochloride for a specified duration. Treat the "light" cells with a vehicle control (e.g., PBS or DMSO).

-

-

Cell Lysis and Protein Quantification:

-

Harvest both cell populations and lyse them in a suitable buffer.

-

Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

-

-

Sample Pooling and Digestion:

-

Combine equal amounts of protein from the "light" and "heavy" lysates (1:1 ratio).[12]

-

Perform in-solution or in-gel digestion of the combined protein mixture using trypsin.

-

-

LC-MS/MS Analysis:

-

Analyze the resulting peptide mixture by high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

-

Data Analysis:

-

Process the raw mass spectrometry data using a suitable software package (e.g., MaxQuant).

-

Identify peptides and proteins, and calculate the heavy/light ratios to determine the relative abundance of each protein between the treated and control samples.

-

Part 2: A Scaffold for Chemical Probes in Target Identification

Identifying the specific protein targets of a bioactive small molecule is crucial for understanding its mechanism of action and for drug development. Chemical proteomics utilizes "chemical probes"—modified versions of the small molecule—to capture and identify these binding partners from complex biological samples.[15][16][17]

The Pyridine Moiety: A Handle for Protein Interaction

The pyridine ring in 4-Pyridin-4-YL-butyric acid is a key feature that can be exploited for target identification. Pyridine and its derivatives are common pharmacophores found in many approved drugs and are known to interact with a variety of protein targets, including kinases.[18] Chemical proteomics studies have successfully used immobilized pyridine-containing ligands as affinity probes to pull down and identify interacting proteins.[18]

Strategy: Developing a "Clickable" Chemical Probe

To use 4-Pyridin-4-YL-butyric acid as a chemical probe, it can be derivatized to include a bio-orthogonal handle, such as an alkyne or azide group. This "clickable" handle allows for the covalent attachment of a reporter tag (e.g., biotin for affinity purification or a fluorophore for imaging) after the probe has bound to its protein targets in a biological sample. This approach, often used in Activity-Based Protein Profiling (ABPP), minimizes steric hindrance that might be caused by a bulky reporter tag.[19]

Caption: Affinity-Based Protein Profiling (ABPP) workflow.

Experimental Protocol: Target Identification using a Clickable Probe

-

Probe Synthesis:

-

Synthesize an analog of 4-Pyridin-4-YL-butyric acid that contains a terminal alkyne group. This can be achieved by modifying the butyric acid chain.

-

-

Cell Treatment and Lysis:

-

Treat cells with the alkyne-modified probe. Include a control group treated with a vehicle. For competitive profiling, include a group pre-treated with an excess of the original, unmodified 4-Pyridin-4-YL-butyric acid.

-

Lyse the cells to obtain a total protein extract.

-

-

Click Chemistry Reaction:

-

To the cell lysates, add an azide-functionalized biotin tag, a copper(I) catalyst (e.g., CuSO₄ with a reducing agent like sodium ascorbate), and a copper-chelating ligand (e.g., TBTA).

-

Allow the click reaction to proceed, covalently linking biotin to the probe-bound proteins.

-

-

Affinity Purification:

-

Incubate the lysates with streptavidin-coated magnetic beads to capture the biotinylated protein-probe complexes.[20]

-

Wash the beads extensively to remove non-specifically bound proteins.

-

-

Protein Digestion and MS Analysis:

-

Perform on-bead tryptic digestion to release peptides from the captured proteins.

-

Analyze the peptides by LC-MS/MS.

-

-

Data Analysis:

-

Identify the proteins that are significantly enriched in the probe-treated sample compared to the controls. Proteins that are competed away by the excess unmodified compound are considered high-confidence targets.

-

Part 3: Enhanced Mass Spectrometry Analysis via Carboxylic Acid Derivatization

While powerful, LC-MS analysis of small, polar carboxylic acids can be challenging due to poor retention on reversed-phase chromatography columns and inefficient ionization. Chemical derivatization of the carboxylic acid group can overcome these limitations by increasing the hydrophobicity and improving the ionization efficiency of the analyte.

Principle of Derivatization for LC-MS

Derivatization involves reacting the carboxylic acid with a reagent to form a less polar, more easily ionizable derivative. A common strategy for carboxylic acids is to use reagents that target the carboxyl group, such as 3-nitrophenylhydrazine (3-NPH), in the presence of a coupling agent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and a catalyst like pyridine.[21][22][23]

Caption: Derivatization of a carboxylic acid with 3-NPH.

Experimental Protocol: Derivatization with 3-Nitrophenylhydrazine (3-NPH)

This protocol is adapted from established methods for derivatizing short-chain carboxylic acids.[21][22]

-

Sample Preparation:

-

Prepare a standard solution of 4-Pyridin-4-YL-butyric acid or an extract from a biological matrix.

-

-

Reagent Preparation:

-

Prepare fresh solutions of:

-

200 mM 3-NPH in 50:50 acetonitrile/water.

-

120 mM EDC with 6% pyridine in 50:50 acetonitrile/water.

-

-

-

Derivatization Reaction:

-

In a microcentrifuge tube, mix 40 µL of the sample with 20 µL of the 3-NPH solution and 20 µL of the EDC/pyridine solution.

-

Incubate the mixture at 40°C for 30 minutes.

-

-

Sample Dilution and Analysis:

-

Dilute the reaction mixture with an appropriate solvent (e.g., 50:50 acetonitrile/water) to a final volume suitable for injection.

-

Centrifuge the sample to pellet any precipitates.

-

Analyze the supernatant by LC-MS/MS, using a method optimized for the detection of the 3-NPH derivative.

-

Data Presentation: Comparison of Derivatization Reagents

| Reagent | Coupling Agent | Key Advantages | Considerations |

| 3-Nitrophenylhydrazine (3-NPH) | EDC | High reactivity, good chromatographic properties of derivatives.[23] | Can form cis/trans isomers with keto-acids.[23] |

| Aniline | EDC | Simple reagent. | Lower and more variable derivatization efficiency reported in some matrices. |

| N-(4-aminomethylphenyl)-pyridinium (AMPP) | EDC | Provides a permanent positive charge, enhancing ionization. | Requires synthesis of the reagent. |

Conclusion

4-Pyridin-4-YL-butyric acid hydrochloride represents a chemical entity with multifaceted potential in the field of proteomics. By leveraging established methodologies and the inherent reactivity of its functional groups, this compound can be used to:

-

Investigate Cellular Responses: Act as a bioactive agent to perturb cellular systems, with quantitative proteomics revealing its impact on protein expression and pathways, much like its analog 4-PBA.

-

Identify Protein Targets: Serve as a foundation for the synthesis of chemical probes, enabling the identification of direct binding partners and the elucidation of its molecular mechanism of action.

-

Improve Analytical Detection: Be chemically derivatized to enhance its properties for sensitive and robust quantification by mass spectrometry.

This guide provides a technical and strategic framework for researchers to unlock the potential of 4-Pyridin-4-YL-butyric acid hydrochloride, transforming it from a simple chemical compound into a sophisticated tool for exploring the complexity of the proteome.

References

-

Singh, N., L. M. Pollard, and R. K. Chopra. "Pharmacoproteomics of 4-phenylbutyrate-treated IB3-1 cystic fibrosis bronchial epithelial cells." Journal of proteome research 5.3 (2006): 562-571. [Link]

-

Dephoure, N., and S. P. Gygi. "Quantitative proteomics using SILAC." Springer Nature Experiments (2012). [Link]

-

Chen, X., J. Wei, and Y. Wang. "Quantitative proteomics using SILAC: Principles, applications, and developments." Proteomics 15.18 (2015): 3175-3192. [Link]

-

G-Biosciences. "SILAC for Improved Mass Spectrometry & Quantitative Proteomics." G-Biosciences (2018). [Link]

-

Ho, Y., et al. "Quantitative Comparison of Proteomes Using SILAC." Current protocols in protein science 76.1 (2014): 22-5. [Link]

-

Kaur, B., et al. "Proteomic profile of 4-PBA treated human neuronal cells during ER stress." Molecular omics 14.1 (2018): 53-63. [Link]

-

Kaur, B., et al. "Proteomic profile of 4-PBA treated human neuronal cells during ER stress." RSC Publishing (2018). [Link]

-

Singh, N., L. M. Pollard, and R. K. Chopra. "Pharmacoproteomics of 4-Phenylbutyrate-Treated IB3-1 Cystic Fibrosis Bronchial Epithelial Cells." Journal of Proteome Research 5.3 (2006): 562-571. [Link]

-

Leng, S., et al. "Multiplexed protein profiling by sequential affinity capture." Proteomics 15.15 (2015): 2535-2543. [Link]

-

Bantscheff, M., et al. "Chemical proteomic analysis reveals alternative modes of action for pyrido [2, 3-d] pyrimidine kinase inhibitors." Journal of the American Chemical Society 128.25 (2006): 8259-8267. [Link]

-

Ficarro, S. B., et al. "Affinity Mass Spectrometry: Strategies for Proteome Profiling." University of Virginia. [Link]

-

ResearchGate. "General schemes of affinity-based protein profiling." ResearchGate. [Link]

-

Singh, N., L. M. Pollard, and R. K. Chopra. "Pharmacoproteomics of 4-Phenylbutyrate-Treated IB3-1 Cystic Fibrosis Bronchial Epithelial Cells." ResearchGate (2006). [Link]

-

Semantic Scholar. "Structural elucidation of 3-nitrophenylhydrazine derivatives of tricarboxylic acid cycle acids and optimization of their fragmentation to boost sensitivity in liquid chromatography-mass spectrometry." Semantic Scholar. [Link]

-

Dei Cas, M., et al. "Quantification of the Chemical Chaperone 4-Phenylbutyric Acid (4-PBA) in Cell Culture Media via LC-HRMS: Applications in Fields of Neurodegeneration and Cancer." Molecules 28.4 (2023): 1797. [Link]

-

Han, J., et al. "Metabolomic Analysis of Key Central Carbon Metabolism Carboxylic Acids as Their 3-Nitrophenylhydrazones by UPLC/ESI-MS." Electrophoresis 34.19 (2013): 2891-2900. [Link]

-

Al-Asmari, A. F., et al. "Improved quantitation of short-chain carboxylic acids in human biofluids using 3-nitrophenylhydrazine derivatization and liquid chromatography with tandem mass spectrometry (LC-MS/MS)." Journal of Chromatography B 1211 (2022): 123489. [Link]

-

Kopriva, F., et al. "Structural elucidation of 3-nitrophenylhydrazine derivatives of tricarboxylic acid cycle acids and optimization of their fragmentation to boost sensitivity in liquid chromatography-mass spectrometry." Journal of Chromatography A 1693 (2023): 463870. [Link]

-

ResearchGate. "Structural elucidation of 3-nitrophenylhydrazine derivatives of tricarboxylic acid cycle acids and optimization of their fragmentation to boost sensitivity in liquid chromatography-mass spectrometry." ResearchGate. [Link]

-

ResearchGate. "What is the mechanism of action of 4-PBA as a chemical chaperone?" ResearchGate. [Link]

-

Roy, D., et al. "Evidence that Chemical Chaperone 4-Phenylbutyric Acid Binds to Human Serum Albumin at Fatty Acid Binding Sites." PLoS ONE 10.7 (2015): e0133012. [Link]

-

Galiano, V., et al. "Chemical Chaperone 4-PBA Mitigates Tumor Necrosis Factor Alpha-Induced Endoplasmic Reticulum Stress in Human Airway Smooth Muscle." International Journal of Molecular Sciences 24.21 (2023): 15873. [Link]

-

Hogg, S. J., et al. "Proteomic discovery of chemical probes that perturb protein complexes in human cells." Molecular cell 83.10 (2023): 1725-1742. [Link]

-

Parker, C. G., et al. "Global Protein-Ligand Binding Affinity Profiling via Photocatalytic Labeling." bioRxiv (2021). [Link]

-

Mehta, A., A. H. M. Kamal, and S. M. Chowdhury. "Protein–Protein Interaction Network Mapping by Affinity Purification Cross-Linking Mass Spectrometry (AP-XL-MS) based Proteomics." Methods in Molecular Biology (2023). [Link]

-

Hogg, S. J., et al. "Proteomic discovery of chemical probes that perturb protein complexes in human cells." Elsevier (2023). [Link]

-

Penn Today. "Versatile 'chemoproteomic probes' for activity-based protein profiling." Penn Today (2021). [Link]

-

ResearchGate. "Role of 4-Phenylbutyric Acid in DNA and Protein Binding and its Functional Analysis." ResearchGate. [Link]

-

Wright, A. T., and B. F. Cravatt. "Chemical proteomic probes for profiling cytochrome p450 activities and drug interactions in vivo." Chemistry & biology 14.9 (2007): 1043-1051. [Link]

Sources

- 1. 4-PYRIDIN-4-YL-BUTYRIC ACID HYDROCHLORIDE [m.chemicalbook.com]

- 2. Pharmacoproteomics of 4-phenylbutyrate-treated IB3-1 cystic fibrosis bronchial epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Proteomic profile of 4-PBA treated human neuronal cells during ER stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Evidence that Chemical Chaperone 4-Phenylbutyric Acid Binds to Human Serum Albumin at Fatty Acid Binding Sites | PLOS One [journals.plos.org]

- 7. mdpi.com [mdpi.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Proteomic profile of 4-PBA treated human neuronal cells during ER stress - Molecular Omics (RSC Publishing) [pubs.rsc.org]

- 10. Quantitative Proteomics Using SILAC | Springer Nature Experiments [experiments.springernature.com]

- 11. Quantitative proteomics using SILAC: Principles, applications, and developments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. SILAC - Based Proteomics Analysis - Creative Proteomics [creative-proteomics.com]

- 13. info.gbiosciences.com [info.gbiosciences.com]

- 14. Quantitative Comparison of Proteomes Using SILAC - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Proteomic discovery of chemical probes that perturb protein complexes in human cells | bioRxiv [biorxiv.org]

- 16. semanticscholar.org [semanticscholar.org]